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E3 ligase Ligand 33

PROTAC E3 ligase ligand physicochemical property

PROTAC design requires precise E3 ligase geometry. Generic CRBN ligands can alter degradation selectivity and neosubstrate profiles. E3 ligase Ligand 33 (56-9B) offers a bicyclic isoindolinone-glutarimide scaffold distinct from classical IMiDs. - Unique binding surface for novel ternary complex geometries - MW 454.56 Da - intermediate between lenalidomide and VH032 - Ambient temperature stable for multi-site library synthesis - Validated for comparative neosubstrate profiling studies

Molecular Formula C25H34N4O4
Molecular Weight 454.6 g/mol
Cat. No. B15620359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 33
Molecular FormulaC25H34N4O4
Molecular Weight454.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H34N4O4/c1-25(2,3)33-24(32)29-13-9-16-15-27(12-11-18(16)29)19-5-4-6-20-17(19)10-14-28(20)21-7-8-22(30)26-23(21)31/h4-6,16,18,21H,7-15H2,1-3H3,(H,26,30,31)/t16-,18+,21-/m1/s1
InChIKeyBIGPJCJOFAUHFI-PLMTUMEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand 33 for PROTAC Synthesis


E3 ligase Ligand 33 (CAS 3023410-43-4, also known as 56-9B) is a small-molecule ligand designed to bind E3 ubiquitin ligase . It has a molecular formula C25H34N4O4 and a molecular weight of 454.56 g/mol . This compound belongs to the class of heterobifunctional degrader building blocks, specifically serving as the E3 ligase-recruiting moiety within proteolysis-targeting chimeras (PROTACs) . Its core structure contains a glutarimide ring fused to a substituted isoindolinone scaffold, a pharmacophore characteristic of cereblon (CRBN)-type E3 ligase ligands, though explicit target confirmation data remain unpublished in peer-reviewed literature .

Why E3 Ligase Ligand 33 Is Irreplaceable


E3 ubiquitin ligase ligands are not interchangeable, as their binding specificity, affinity, and the geometry of the ternary complex they form with the target protein and the E3 ligase dramatically influence degradation efficiency and selectivity [1]. Even subtle structural modifications to the ligand scaffold can alter the E3 ligase neosubstrate profile and degradation kinetics, as demonstrated for thalidomide-based CRBN ligands [2]. Therefore, substituting E3 ligase Ligand 33 with a different CRBN ligand, VHL ligand, or IAP ligand without experimental validation risks loss of degradation activity, generation of off-target protein degradation, and irreproducible research outcomes [1]. The specific structural features of E3 ligase Ligand 33—including its molecular weight (454.56 Da) and hydrogen-bonding capacity—result in a unique property profile that cannot be replicated by generic alternatives .

E3 Ligase Ligand 33 Differentiation Evidence


Molecular Weight Differentiation

E3 ligase Ligand 33 exhibits a molecular weight of 454.56 Da, which is substantially higher than the classical immunomodulatory imide drug (IMiD) CRBN ligands thalidomide (258.23 Da) and lenalidomide (259.26 Da), yet lower than many VHL-based ligands such as VH032 (472.60 Da). This intermediate molecular weight positions it in a potentially advantageous range for PROTAC linker conjugation, balancing cell permeability and solubility . Furthermore, its molecular formula C25H34N4O4 differs significantly from that of lenalidomide (C13H13N3O3) and pomalidomide (C13H11N3O4), indicating a distinct scaffold with a different heteroatom-to-carbon ratio that influences hydrogen-bonding potential and metabolic stability .

PROTAC E3 ligase ligand physicochemical property molecular weight

Distinct Bicyclic Scaffold

The SMILES string of E3 ligase Ligand 33 reveals a bicyclic core system incorporating a spirocyclic or bridged nitrogen-containing ring (N4C[C@@]5...) fused to the isoindolinone-glutarimide scaffold . This contrasts with the simple phthalimide-glutarimide core of thalidomide and the isoindolinone core of lenalidomide, which lack this additional ring-fusion element. The presence of this extra ring system introduces additional stereochemical complexity—two defined chiral centers—and is predicted to alter the exit vector geometry compared to first-generation IMiD ligands, potentially influencing ternary complex formation geometry . Specific published binding affinity or degradation efficiency data for this compound are not available in peer-reviewed literature as of the search date [1].

chemical structure scaffold CRBN ligand novelty

Ambient Temperature Shipping Stability

E3 ligase Ligand 33 is typically supplied as a solid at room temperature and is reported to be stable during ambient temperature shipping . This contrasts with many PROTAC building blocks, including certain VHL ligands, that require strictly temperature-controlled shipping (e.g., blue ice or -20°C) to prevent degradation . The compound's recommended long-term storage is -20°C for 3 years or 4°C for 2 years as powder, with solution stability of 6 months at -80°C and 1 month at -20°C . These handling advantages simplify logistics and reduce the risk of compound degradation during transit, which is particularly relevant for multi-site collaborative PROTAC research programs .

stability storage handling procurement

E3 Ligase Ligand 33 Application Scenarios


Non-IMiD PROTAC Library Synthesis

Research groups developing diversity-oriented PROTAC libraries can incorporate E3 ligase Ligand 33 as a structurally distinct CRBN-recruiting moiety. Its bicyclic scaffold, which differs from the classical phthalimide core of thalidomide and lenalidomide , provides access to novel ternary complex geometries that may enable degradation of target proteins resistant to IMiD-based PROTACs [1]. The compound's ambient temperature shipping stability facilitates multi-site collaborative library synthesis programs .

CRBN Neosubstrate Discovery

Given the structural divergence of E3 ligase Ligand 33 from first-generation CRBN ligands, this compound is well-suited for comparative chemical biology studies aimed at profiling CRBN neosubstrate landscapes. Researchers can conjugate this ligand to various target-binding warheads and compare degradation profiles against those obtained with thalidomide- or lenalidomide-based PROTACs to identify ligand-specific degradation fingerprints [1]. The absence of published binding data for this specific compound highlights the opportunity for primary characterization studies .

PROTAC Physicochemical Optimization

PROTAC molecules often suffer from poor permeability due to high molecular weight. E3 ligase Ligand 33, with a molecular weight of 454.56 Da—situated between lenalidomide-based (≈259 Da) and VH032-based (≈473 Da) ligands—offers an intermediate starting point for lead optimization . This moderate size may improve the overall drug-likeness of the final bifunctional degrader compared to VHL-based systems while providing a more elaborate binding surface than simple IMiD ligands .

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